molecular formula C31H40O3 B10826076 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

Cat. No.: B10826076
M. Wt: 460.6 g/mol
InChI Key: ZPPSBQVNGSDAFI-KWJNIICQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Co-152791 is a small molecule drug that acts as a positive allosteric modulator of gamma-aminobutyric acid A (GABAA) receptors. It has shown remarkable potency in modulating the binding of various ligands to GABAA receptors, making it a significant compound in the field of neuroactive steroids .

Preparation Methods

This modification enhances the potency of the compound compared to naturally occurring neuroactive steroids . The synthetic route typically involves the following steps:

    Starting Material: 3α-hydroxy-5α-pregnan-20-one.

    Reaction Conditions: The introduction of phenylethynyl groups is achieved through a series of reactions, including acetylation and subsequent substitution reactions.

    Industrial Production:

Chemical Reactions Analysis

Co-152791 undergoes several types of chemical reactions, including:

Scientific Research Applications

Co-152791 has a wide range of scientific research applications:

Mechanism of Action

Co-152791 exerts its effects by acting as a positive allosteric modulator of GABAA receptors. It enhances the binding of gamma-aminobutyric acid (GABA) to its receptor, increasing the inhibitory effects of GABA on neuronal activity. This modulation occurs through interaction with an auxiliary binding pocket in the neuroactive steroid binding site . The compound’s high potency is attributed to its ability to hinder the metabolism of the 3α-hydroxy group, contributing to its exceptional anticonvulsant activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H40O3

Molecular Weight

460.6 g/mol

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C31H40O3/c1-20(32)23-7-5-22(6-8-23)13-16-31(34)18-17-29(3)24(19-31)9-10-25-27-12-11-26(21(2)33)30(27,4)15-14-28(25)29/h5-8,24-28,34H,9-12,14-15,17-19H2,1-4H3/t24-,25-,26+,27-,28-,29-,30+,31+/m0/s1

InChI Key

ZPPSBQVNGSDAFI-KWJNIICQSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C#CC5=CC=C(C=C5)C(=O)C)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C#CC5=CC=C(C=C5)C(=O)C)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.